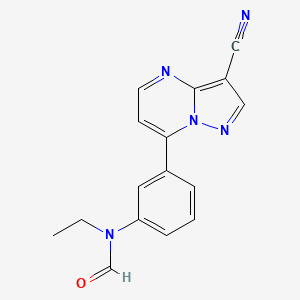

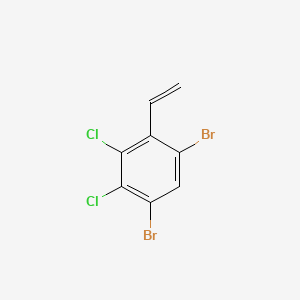

![molecular formula C13H9ClN2O2 B584204 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one CAS No. 37081-73-5](/img/structure/B584204.png)

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” is a chemical compound . It is a derivative of dibenzo[b,f][1,4]oxazepine , a class of compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives, such as “7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one”, can be achieved through a divergent synthesis method . This method involves the use of different reaction solvents to control the selectivity of the synthesis . For example, using 1,4-dioxane as the solvent can yield O-substituted pyrimidines, while using dimethyl sulfoxide (DMSO) can yield N-substituted pyrimidines or dibenzo[b,f][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” can be found in databases like PubChem . The molecular formula of this compound is C16H14ClN3O3 .Chemical Reactions Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives involves key steps such as the S_NAr reaction and Smiles rearrangement . These reactions are part of the divergent synthesis method mentioned earlier .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” can be found in databases like PubChem . For example, the molecular weight of this compound is 331.75 g/mol .Scientific Research Applications

Divergent Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives. The process is highly efficient and regioselective, allowing for the synthesis of various derivatives by altering the reaction solvents .

Enantioselective Hydrogenation

The compound is used in the enantioselective hydrogenation of seven-membered cyclic imines to produce substituted dibenzo[b,f][1,4]oxazepines. This reaction achieves high enantiomeric excesses, which is crucial for producing pharmaceuticals with specific chiral properties .

Pharmaceutical Synthesis

It is an intermediate in the synthesis of certain benzodiazepines, such as alprazolam and diazepam. These are well-known anxiolytic agents with a range of central nervous system-related activities .

Antioxidant Properties

Derivatives of this compound have been evaluated for their antioxidant properties. They show potential in scavenging free radicals, which is significant in the development of treatments for oxidative stress-related diseases .

Synthetic Methodology Development

Researchers have developed novel synthetic methods to access benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives, using reactions with 2-aminophenols. This advancement in synthetic chemistry could lead to the discovery of new therapeutic agents .

Catalysis Research

The compound is involved in studies related to catalyst development. It’s used in reactions where the selectivity and efficiency of the catalyst are of paramount importance, contributing to the field of green chemistry and sustainable processes .

Future Directions

properties

IUPAC Name |

2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNELIAJKYDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746983 |

Source

|

| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one | |

CAS RN |

37081-73-5 |

Source

|

| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

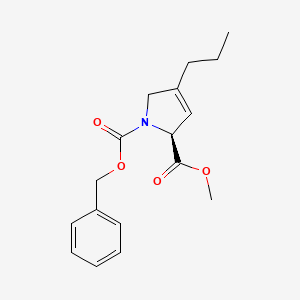

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

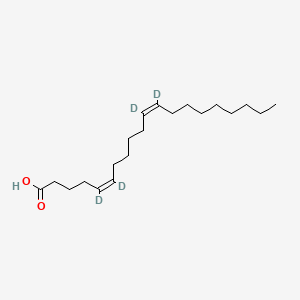

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)

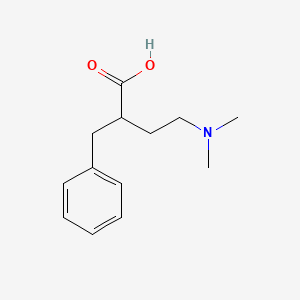

![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)